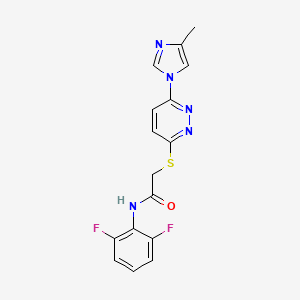

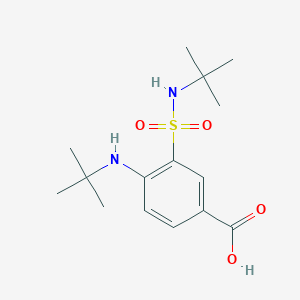

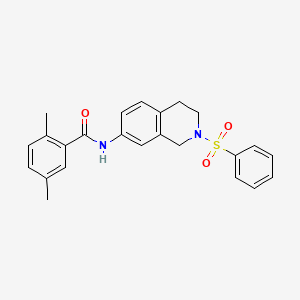

4-(叔丁基氨基)-3-(叔丁基磺酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid often involves the use of tert-butyl groups as protecting groups or as part of the reaction intermediates. For instance, the preparation of N-tert-butanesulfinyl imines showcases a method where tert-butyl groups play a crucial role in the synthesis of amines, indicating similar strategies may be applicable to the target compound (Ellman et al., 2002). This demonstrates the versatility and importance of tert-butyl groups in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups has been extensively studied, revealing insights into their steric and electronic effects. For example, research on the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid provides valuable information on how tert-butyl groups influence molecular conformation and stability (Meurs & Koningsveld, 1974). These insights are critical for understanding the behavior of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid in various chemical contexts.

Chemical Reactions and Properties

The presence of tert-butylamino and tert-butylsulfamoyl groups significantly impacts the chemical reactivity and properties of benzoic acid derivatives. Studies on similar structures have shown that these groups can influence the acidity of the benzoic acid moiety, as well as its reactivity towards nucleophiles and electrophiles. The selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid illustrates the reactivity of sulfamoyl-substituted benzoic acids under electrochemical conditions, suggesting potential pathways for functionalizing the target compound (Michman & Weiss, 1990).

Physical Properties Analysis

The physical properties of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. For instance, the analysis of the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid provides insights into how tert-butyl groups affect the physical characteristics of benzoic acid derivatives (Mathammal et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid, including its reactivity, stability, and interaction with other molecules, are closely related to its functional groups. The study on N-tert-butanesulfinyl imines showcases the chemical versatility of tert-butylsulfamoyl groups, providing a foundation for understanding the chemical behavior of the target compound in synthetic and analytical applications (Ellman et al., 2002).

科学研究应用

抗癌潜力

4-(3-(tert-Butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid,目标化合物的衍生物,对乳腺和肾癌细胞显示出显著的抗癌潜力。它通过上调PTEN在乳腺癌细胞中诱导凋亡,导致Wnt/TCF信号级联的抑制并阻止这些细胞的S期(Siddharth et al., 2013)。

磁性研究

与目标化学物质相关的化合物3-(N-tert-Butyl-N-aminoxyl)benzoic acid显示出有趣的磁性特性。固态磁化率研究表明在较低温度下出现反铁磁下降,暗示相变或存在多个竞争性交换相互作用(Baskett & Lahti, 2005)。

化学合成

(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid是有机合成中使用的另一个衍生物。它的制备涉及酮和重氮化合物,并且在氨基酸和金属催化反应的合成中有应用(Linder, Steurer, & Podlech, 2003)。

胺的不对称合成

与目标化合物密切相关的N-tert-Butanesulfinyl亚胺是不对称合成胺的重要中间体。它们提供一系列高度对映富集的胺,并作为不对称催化的新配体(Ellman, Owens, & Tang, 2002)。

属性

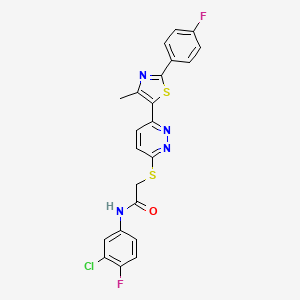

IUPAC Name |

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-14(2,3)16-11-8-7-10(13(18)19)9-12(11)22(20,21)17-15(4,5)6/h7-9,16-17H,1-6H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUAPBFHEYGTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)